N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
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Biological Activity
N1-allyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, with the CAS number 877631-34-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O3, and it has a molecular weight of 382.5 g/mol. The structure features a furan ring, a phenylpiperazine moiety, and an oxalamide group, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 877631-34-0 |
Molecular Formula | C21H26N4O3 |
Molecular Weight | 382.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and neurotransmitter receptors. The furan and piperazine rings facilitate binding to active sites, potentially influencing signaling pathways related to neuroprotection and metabolic regulation.
Antidiabetic Effects
Recent studies have indicated that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is significant in the context of Type 2 Diabetes (T2D), where ER stress contributes to β-cell dysfunction.
Table 1: Comparative Activity of Analogous Compounds
Compound ID | Max Activity (%) | EC50 (µM) |
---|---|---|
Compound 1 | 97 | 6 ± 1 |
Compound 5a | 45 | 18 ± 4 |
Compound 5g | 88 | 13 ± 1 |
These findings suggest that modifications in the chemical structure can enhance the potency and solubility of compounds targeting β-cell protection.
Neuroprotective Properties
The presence of the phenylpiperazine structure suggests potential interactions with serotonin and dopamine receptors, which are crucial in neuroprotection. Preliminary findings indicate that this compound may modulate neurotransmitter levels, thus providing neuroprotective effects.
Case Studies
A study published in Nature Reviews highlighted the efficacy of similar oxalamide derivatives in protecting neuronal cells from oxidative stress. The results demonstrated that these compounds could significantly reduce apoptosis in neuronal cell lines exposed to harmful agents.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h2-9,15,18H,1,10-14,16H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPOBPABXPSSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.